![molecular formula C7H12N4O B13318736 {7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines. These reactions involve the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research efforts have focused on designing novel CDK2 inhibitors based on the pyrazolo-triazolo-pyrimidine scaffold . Further industrial-scale synthesis and optimization would be necessary for large-scale production.
Analyse Chemischer Reaktionen
Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions is limited.
Common Reagents and Conditions:: Common reagents used in the synthesis of related compounds include 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. Reaction conditions may involve mild heating or reflux.
Major Products:: The major products formed from these reactions include 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:: This compound serves as a valuable scaffold for designing novel CDK2 inhibitors. Researchers have explored its potential anticancer properties, targeting tumor cells selectively .
Biology and Medicine:: Further investigations are needed to explore its biological applications, such as potential interactions with cellular pathways and molecular targets.
Industry::
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with cellular proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:: The pyrazolo-triazolo-pyrimidine scaffold provides a unique structural motif, making this compound distinct from other related molecules.
Similar Compounds:: Other related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. the specific comparison and uniqueness of “{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” require further exploration.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H12N4O/c1-5-2-3-8-7-9-6(4-12)10-11(5)7/h5,12H,2-4H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
KIHYUUPFVIPSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC2=NC(=NN12)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
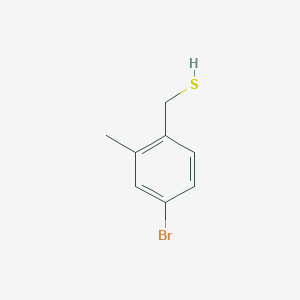
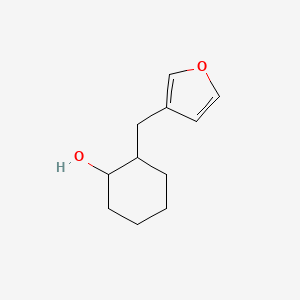
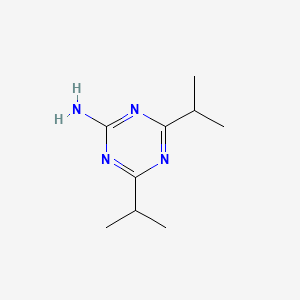
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)
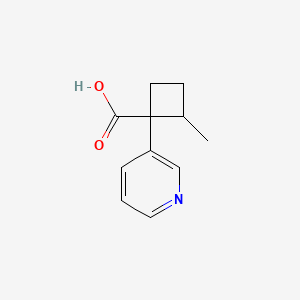
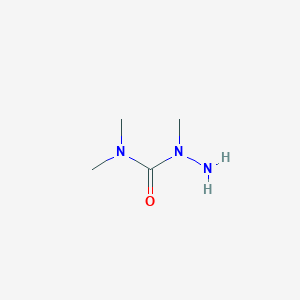
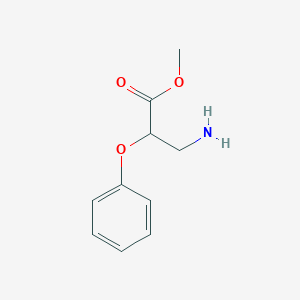
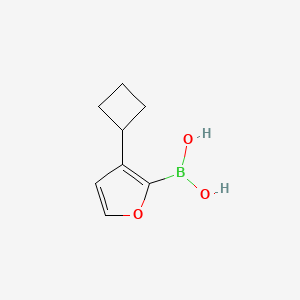

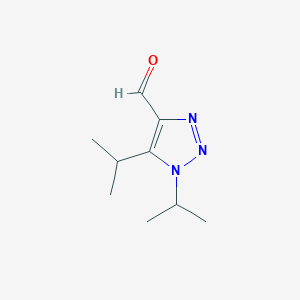
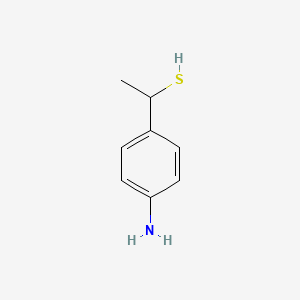
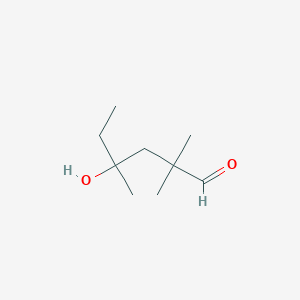
![6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13318724.png)
